molecular formula C12H22O2 B7802148 Ethyl dec-2-enoate CAS No. 37486-72-9

Ethyl dec-2-enoate

Cat. No.: B7802148
CAS No.: 37486-72-9
M. Wt: 198.30 g/mol
InChI Key: GNJARWZWODMTDR-UHFFFAOYSA-N
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Description

Ethyl trans-2-decenoate (CAS 7367-88-6) is a medium-chain unsaturated fatty acid ethyl ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It features a trans-configured double bond at the second carbon of the decenoic acid backbone, esterified with ethanol.

Properties

CAS No.

37486-72-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl dec-2-enoate

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3

InChI Key

GNJARWZWODMTDR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)OCC

Canonical SMILES

CCCCCCCC=CC(=O)OCC

boiling_point

133.00 to 135.00 °C. @ 20.00 mm Hg

density

0.880-0.890 (20°)

physical_description

Liquid;  Fatty-waxy aroma specific to over-ripe pear

solubility

Insoluble in water;  soluble in fats
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by an ethoxy group. A molar ratio of 1:1.2 (acid-to-ethanol) is commonly used to drive the equilibrium toward ester formation. The reaction is conducted at 80–90°C for 6–8 hours, achieving yields of 75–85%. Excess ethanol serves as both a reactant and solvent, while molecular sieves or Dean-Stark traps are employed to remove water and shift the equilibrium.

Catalyst Optimization

Recent studies compare homogeneous catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) with heterogeneous alternatives like Amberlyst-15. While sulfuric acid offers faster reaction rates (complete conversion in 4 hours), Amberlyst-15 enables easier catalyst recovery and reduces side products such as diethyl ether.

Enzymatic Synthesis and Biocatalytic Routes

Biocatalytic methods leverage enzymes to produce trans-2-decenoic acid, which is subsequently esterified. This approach aligns with green chemistry principles by minimizing toxic reagents.

Microbial Production of Trans-2-Decenoic Acid

A fatty acid synthetase from Escherichia coli catalyzes the dehydration of β-hydroxydecanoyl-CoA to trans-2-decenoic acid. The enzyme system operates at 37°C in a pH 7.0 buffer, utilizing NADPH as a cofactor. Gas chromatography analyses confirm that the product comprises >90% trans-2-decenoic acid, with trace amounts of cis-3-decenoic acid.

Enzymatic Esterification

Lipases such as Candida antarctica lipase B (CAL-B) immobilize on acrylic resin to esterify trans-2-decenoic acid with ethanol. Optimal conditions include a solvent-free system at 50°C, yielding 92% ethyl trans-2-decenoate in 24 hours. This method avoids racemization and preserves the trans configuration of the double bond.

Alternative Synthetic Routes

Grignard Reagent-Based Alkylation

In a specialized route, trans-2-decenoic acid is synthesized via Grignard addition to α,β-unsaturated ketones. For example, reacting ethylmagnesium bromide with 2-decenoic acid chloride in tetrahydrofuran (THF) at −78°C generates the corresponding alkoxide, which is protonated to yield trans-2-decenoic acid. Subsequent esterification with ethanol completes the synthesis.

Pyrolysis of β-Keto Esters

Pyrolysis of ethyl 3-ketodecanoate at 300°C under reduced pressure eliminates carbon monoxide, forming ethyl trans-2-decenoate. This method suffers from low yields (∼50%) due to competing decomposition pathways but is notable for its simplicity.

Purification and Characterization

Distillation and Chromatography

Crude ethyl trans-2-decenoate is purified via fractional distillation under reduced pressure (3 mmHg, boiling point 90°C). High-purity grades (>99%) require silica gel chromatography using hexane:ethyl acetate (9:1) as the eluent.

Analytical Validation

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for characterization. Key spectral data include:

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 5.35 (dt, J=15.4Hz,1HJ = 15.4 \, \text{Hz}, 1 \, \text{H}), 4.12 (q, J=7.1Hz,2HJ = 7.1 \, \text{Hz}, 2 \, \text{H}), 2.24 (t, J=7.5Hz,2HJ = 7.5 \, \text{Hz}, 2 \, \text{H}).

  • IR : 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C stretch).

Industrial-Scale Production Considerations

Cost and Scalability

Chemical esterification dominates industrial production due to low catalyst costs and high throughput (∼1,000 kg/batch). Enzymatic methods, though eco-friendly, face scalability challenges from enzyme costs and longer reaction times .

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-2-decenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fragrance and Flavor Industry

Use in Fragrance Formulation:
Ethyl trans-2-decenoate is utilized in the fragrance industry due to its pleasant aroma reminiscent of bitter orange peel. It serves as a key ingredient in various perfumes and scented products, contributing to their olfactory profiles .

Safety Assessment:
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that ethyl trans-2-decenoate presents no significant risk to human health or the environment when used at recommended concentrations. The compound was evaluated for genotoxicity, reproductive toxicity, and skin sensitization, with results showing no adverse effects at typical exposure levels .

Food Science

Flavoring Agent:
In food science, ethyl trans-2-decenoate is recognized as a flavoring agent that can enhance the sensory attributes of food products. Its application is particularly noted in imparting fruity notes that can elevate the overall taste profile of various dishes and beverages .

Medicinal Chemistry

Antibacterial Properties:
Recent studies have highlighted the potential of ethyl trans-2-decenoate in combating bacterial infections. Research indicates that this compound can significantly reduce the formation of persister cells in Escherichia coli when used in conjunction with antibiotics like ciprofloxacin and ampicillin. This effect is attributed to its ability to disrupt bacterial dormancy, offering a promising avenue for developing treatments against persistent infectious diseases .

Environmental Safety

Ecotoxicological Assessment:
An environmental risk assessment revealed that ethyl trans-2-decenoate does not exhibit persistent or bioaccumulative properties. The compound was found to have a low potential for environmental toxicity, making it suitable for use in consumer products without posing significant ecological risks .

Case Study 1: Antibacterial Efficacy

A study published in Nature demonstrated that medium-chain unsaturated fatty acid ethyl esters, including ethyl trans-2-decenoate, effectively inhibited the formation of persister cells in pathogenic bacterial strains. The study utilized RNA sequencing to elucidate the mechanism by which these fatty acids regulate antitoxin genes, thereby enhancing antibiotic efficacy against chronic infections .

Case Study 2: Safety Evaluation in Fragrances

The RIFM conducted an extensive review of ethyl trans-2-decenoate's safety profile, concluding that it poses no significant health risks under normal usage conditions. The assessment included various toxicity endpoints and established maximum acceptable concentrations for safe use in cosmetic products .

Data Tables

Application AreaKey FindingsReference
Fragrance IndustryNo significant safety concerns; pleasant aromaRIFM Safety Assessment
Food ScienceEnhances flavor profiles; used as a flavoring agentGood Scents Company
Medicinal ChemistryReduces persister cell formation; enhances antibiotic efficacyPubMed Study
Environmental SafetyNon-persistent; low ecological riskRIFM Environmental Framework

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The table below compares ethyl trans-2-decenoate with esters and acids sharing structural or functional similarities:

Compound Structure CAS Formula Presence/Concentration Key Properties
Ethyl trans-2-decenoate trans-2, C₁₀, ethyl ester 7367-88-6 C₁₂H₂₂O₂ 7.54 mg/L in beer Anti-persister, floral aroma
Ethyl trans-2-octenoate trans-2, C₈, ethyl ester 7367-82-0 C₁₀H₁₈O₂ Not quantified Anti-persister activity
Ethyl (4E)-4-decenoate trans-4, C₁₀, ethyl ester 76649-16-6 C₁₂H₂₂O₂ 0.45 mg/L in beer Less potent in aroma contribution
Ethyl decanoate Saturated, C₁₀, ethyl ester 110-38-3 C₁₂H₂₄O₂ 4.11 mg/L in beer Higher volatility, waxy odor
cis-2-decenoic acid cis-2, C₁₀, free acid N/A C₁₀H₁₈O₂ Not detected in beverages Biofilm dispersion in P. aeruginosa
Ethyl (2E,4Z)-deca-2,4-dienoate Diene, ethyl ester 3025-30-7 C₁₂H₂₀O₂ Trace in fermented wash Potential fruity aroma
Chain Length and Unsaturation Effects
  • Ethyl (4E)-4-decenoate: The trans double bond at position 4 (vs. position 2) alters molecular geometry, reducing its flavor impact in beverages. For example, its concentration in beer (0.45 mg/L) is 17-fold lower than ethyl trans-2-decenoate .
  • Ethyl decanoate: Saturation increases molecular stability but reduces antimicrobial activity. It is more abundant in beverages (4.11 mg/L in beer) but contributes a waxy rather than fruity note .
Ester vs. Free Acid Bioactivity
  • cis-2-decenoic acid: The free acid form promotes biofilm dispersion but lacks the ester’s ability to penetrate bacterial membranes effectively. Ethyl esters, including ethyl trans-2-decenoate, show superior anti-persister activity due to enhanced lipid solubility .
Double Bond Configuration
  • Ethyl trans-2-decenoate vs. cis isomers: Trans configuration increases molecular linearity, improving interaction with bacterial membrane proteins. Cis isomers (e.g., cis-2-decenoic acid) exhibit distinct biological roles, such as reverting dormant cells to metabolic activity .

Research Findings and Implications

  • Antimicrobial Mechanism: Ethyl trans-2-decenoate disrupts bacterial dormancy by binding to HipB, a regulator of toxin-antitoxin systems, unlike shorter-chain esters (e.g., ethyl trans-2-octenoate), which show weaker effects .
  • Flavor Synergy: In beer, ethyl trans-2-decenoate coexists with esters like ethyl (2E,4Z)-deca-2,4-dienoate, creating complex flavor profiles. Its negative correlation with Torulaspora yeast suggests microbial metabolism influences its production .

Biological Activity

Ethyl trans-2-decenoate, with the chemical formula C12H22O2C_{12}H_{22}O_2 and CAS number 7367-88-6, is a fatty acid ethyl ester derived from the condensation of trans-2-decenoic acid and ethanol. This compound is notable for its applications in various biological and biochemical research contexts, particularly in the fields of flavoring, fragrance, and potential therapeutic uses.

PropertyValue
Molecular Weight198.302 g/mol
Density0.88 g/mL at 25 °C
Boiling Point251 °C
Flash Point195 °F

These properties suggest that ethyl trans-2-decenoate is a stable compound under standard laboratory conditions.

Toxicological Profile

Research indicates that ethyl trans-2-decenoate exhibits low toxicity levels. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated its mutagenic and clastogenic activities. The findings suggest that ethyl trans-2-decenoate is not expected to be genotoxic, as read-across data from related compounds indicate no significant mutagenic effects in bacterial assays (Ames test) or micronucleus tests using human peripheral blood lymphocytes .

Key Findings:

  • Mutagenicity : No increases in revertant colonies were observed in tested concentrations up to 5000 μg/plate .
  • Clastogenicity : Ethyl trans-2-decenoate did not induce micronuclei in lymphocytes at concentrations up to cytotoxic levels .
  • Skin Sensitization : Under current usage levels, no safety concerns were identified regarding skin sensitization .

Environmental Impact

Ethyl trans-2-decenoate has been assessed for its environmental persistence and bioaccumulation potential. It was found not to be persistent, bioaccumulative, or toxic (PBT), making it a favorable candidate for use in consumer products .

Pharmacological Potential

As a biochemical reagent, ethyl trans-2-decenoate has shown potential as a metabolite in various biological processes. Its role in life sciences research includes studies on fatty acid metabolism and the development of biodiesel alternatives where its oxidative stability is of interest .

Case Study: Flavoring Agent

Ethyl trans-2-decenoate is used as a flavoring agent due to its pleasant aroma profile. Research has indicated that it can enhance the sensory properties of food products without imparting significant toxicity, thus making it suitable for food applications .

Case Study: Biodiesel Research

In biodiesel research, ethyl trans-2-decenoate has been studied for its oxidative stability compared to conventional biodiesel sources. Studies have shown that incorporating this compound can improve the oxidative stability of biodiesel blends, potentially leading to more sustainable fuel options .

Q & A

Q. What analytical methodologies are most effective for identifying Ethyl trans-2-decenoate in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting Ethyl trans-2-decenoate in natural products. Key parameters include retention indices (e.g., RI 1759 for Ethyl trans-2-decenoate in durian pulp) and mass spectral matching using libraries like NIST or Adams' Essential Oil Components . For quantification, internal standards (e.g., deuterated analogs) and calibration curves spanning 0.1–100 ppm are recommended.

Q. How can Ethyl trans-2-decenoate be synthesized for controlled laboratory studies?

Enzymatic synthesis via lipase-catalyzed transesterification is a high-purity method. For example, Novozym® 435 catalyzes acidolysis of ethyl acetate with trans-2-decenoic acid at 40–60°C, yielding >95% purity under optimized substrate molar ratios (e.g., 1:3 acid:ester) . Solvent-free systems reduce side products, while NMR (¹H and ¹³C) confirms regioselectivity and stereochemical integrity .

Q. What structural characterization techniques validate Ethyl trans-2-decenoate’s configuration?

Nuclear Overhauser Effect (NOE) NMR experiments distinguish trans from cis isomers by analyzing spatial proximity of protons. Infrared spectroscopy (IR) identifies ester carbonyl stretches (~1740 cm⁻¹) and trans-alkene C-H out-of-plane bends (~970 cm⁻¹). X-ray crystallography, though less common due to volatility, provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How do substrate concentration and solvent polarity affect the enzyme-catalyzed synthesis of Ethyl trans-2-decenoate?

Kinetic studies reveal non-linear relationships: excess substrate concentrations (>400 mM) inhibit Novozym® 435 activity due to mass transfer limitations. Polar solvents (e.g., acetone) reduce enzyme efficiency (Km increases by 30% in acetone vs. hexane). Data from factorial designs (e.g., 2² DOE) show optimal yields at 220 mM ethyl acetate and 40 mM trans-2-decenoic acid, with error margins <±5% .

Q. What mechanisms explain contradictory bioactivity reports for Ethyl trans-2-decenoate in different plant species?

Discrepancies arise from species-specific metabolic pathways. For example, in Durio zibethinus, Ethyl trans-2-decenoate acts as a pheromone mimic (EC₅₀ = 0.2 μM), while in Arabidopsis, it induces oxidative stress at >10 μM. Comparative transcriptomics and LC-MS/MS-based metabolomics are critical to map dose-dependent signaling pathways .

Q. How can computational modeling predict Ethyl trans-2-decenoate’s interactions with olfactory receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Key parameters include binding energy (ΔG ≤ −7.5 kcal/mol for OR1A1 receptor) and hydrogen-bond interactions with residues Ser113 and Tyr251. Validation requires in vitro calcium imaging assays using HEK293 cells expressing recombinant receptors .

Q. What statistical approaches resolve data variability in Ethyl trans-2-decenoate quantification across GC-MS platforms?

Multivariate analysis (PCA) identifies instrumental variables (e.g., column type, ionization voltage) contributing to ±15% inter-lab variability. Standardized protocols (e.g., ISO 11035) and harmonized reference materials (e.g., NIST SRM 1950) reduce discrepancies. Robust regression models (R² > 0.98) correct for matrix effects in lipid-rich samples .

Methodological Notes

  • Data Interpretation : Use ANOVA with Tukey post-hoc tests for multi-group comparisons (e.g., enzyme activity across pH levels). Report effect sizes (η² ≥ 0.3) to distinguish biological relevance from statistical significance .
  • Literature Synthesis : Apply Arksey & O’Malley’s scoping review framework to map contradictory findings, prioritizing peer-reviewed studies over supplier catalogs .
  • Ethical Compliance : For bioactivity studies, adhere to NIH guidelines for in vitro assays (e.g., IRB approval for human cell lines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl dec-2-enoate
Reactant of Route 2
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Ethyl dec-2-enoate

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